N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(6-4-8-18-13(2)21)20-16-11-15(22-3)10-14-7-5-9-19-17(14)16/h5,7,9-12,20H,4,6,8H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVURERLGLAYCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891602 | |
| Record name | N-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77229-67-5 | |
| Record name | N-Acetylprimaquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYLPRIMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3ABJ6T77Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide typically involves the following steps:
Formation of 6-methoxyquinoline: This can be achieved through the methoxylation of quinoline.
Amination: The 6-methoxyquinoline undergoes amination at the 8th position to introduce the amino group.
Linking the Pentyl Chain: The amino group is then reacted with a pentyl halide to form the N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl] intermediate.
Acetylation: Finally, the intermediate is acetylated to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide, also known as N-Acetylprimaquine, is a chemical compound with potential applications in scientific research . It features a quinoline structure with a methoxy group, an amine functional group, and an acetamide group .
Physicochemical Properties
this compound has a molecular weight of 301.4 g/mol . The compound's IUPAC name is N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide, and its InChIKey is YVURERLGLAYCCQ-UHFFFAOYSA-N .
Potential Applications
While specific applications of this compound are not detailed, similar compounds with a quinoline structure are known for antimalarial and anticancer properties. Related compounds may influence biological pathways related to cell signaling and apoptosis. Neurodegenerative disorders may be treated with compositions including agents with similar structures .
Structural Analogs
Compounds sharing structural similarities include:
- 6-Methoxyquinoline: Contains a methoxy group on a quinoline ring and is known for antimalarial properties.
- Trifluoroacetylamide: Features a trifluoroacetyl group and is used in various synthetic applications.
- N-(4-Amino-pentyl)-acetamide: A simple amine structure with acetamide that lacks fluorinated groups but shares basic amide functionality.
** synthesis**
The synthesis of 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide typically involves multiple steps, and specific patents detail various synthetic routes for similar compounds, which can provide insights into optimized methods for producing this particular compound.
Mechanism of Action
The mechanism of action of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It targets bacterial DNA gyrase and topoisomerase, inhibiting their activity and thus preventing bacterial replication.
Pathways Involved: The compound interferes with the DNA replication process, leading to the inhibition of cell division and growth.
Comparison with Similar Compounds
Structural and Functional Differences
- Quinoline Core vs. Simpler Scaffolds: The target compound and analogs like 5d and 10d retain the 6-methoxyquinolin-8-yl group, which is absent in simpler derivatives like N-(4-hydroxyphenyl)acetamide. This quinoline moiety is critical for interactions with biological targets, such as DNA or enzymes, due to its planar aromatic structure and hydrogen-bonding capability .
- In contrast, the phenolic hydroxyl group in N-(4-hydroxyphenyl)acetamide increases polarity, favoring solubility in hydrophilic environments .
- Spacer and Linker Modifications: The pentylamino spacer in the target compound provides flexibility, whereas carbamoyl linkers in 5d and 10d introduce rigidity and additional hydrogen-bonding sites, which may enhance target affinity .
Biological Activity
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide, also known as 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide, is a synthetic compound with notable biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a quinoline derivative , which are integral to its biological activity. The molecular formula is , with a molecular weight of approximately 355.36 g/mol. The presence of the quinoline moiety is significant for its interaction with biological targets, particularly in cancer and infectious disease contexts.
The primary mechanism of action involves the intercalation of the quinoline moiety with DNA , leading to disruption of DNA function and subsequent cell death. Additionally, the trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and reach intracellular targets.
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer activity through various pathways:
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is associated with changes in cyclin B1 and cdk1 expression levels .
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, evidenced by morphological changes and increased levels of pro-apoptotic proteins such as Bax and p53 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity :
- Bacterial Inhibition : It displays significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 6.5 µg/ml .
- Biofilm Eradication : The compound has also shown effectiveness in biofilm eradication assays against various pathogens, demonstrating potential for treating infections associated with biofilms .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Studies
- In Vitro Studies on Cancer Cell Lines : In studies involving various cancer cell lines (e.g., MCF-7), this compound demonstrated potent cytotoxic effects, with IC50 values indicating significant growth inhibition compared to control groups.
- Antibacterial Efficacy Evaluation : In laboratory settings, the compound was tested against clinical isolates of E. coli and Pseudomonas aeruginosa, showing superior biofilm disruption capabilities compared to traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions using intermediates like Btc-amino acid amides and PQ (para-quinone derivatives). Key steps include Pd-C catalyzed hydrogenation for deprotection (e.g., Z-group removal) and purification via column chromatography with mobile phases such as cyclohexane/dichloromethane/methanol (10:18:2) . Optimizing reaction time (e.g., 4 h for hydrogenation) and solvent ratios during purification improves yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : IR and ¹H NMR are essential. Key IR peaks include C=O stretching at ~1664 cm⁻¹ and N-H bending at ~3338 cm⁻¹. In ¹H NMR (CD₃OD), quinoline protons appear as multiplets at δ 8.84–8.86, while methoxy groups resonate at δ 3.98–4.10. Confirm purity by comparing experimental vs. calculated elemental analysis (e.g., C: 74.12% vs. 74.39% observed) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, lab coats). In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety protocols from analogs like N-(3-Amino-4-methoxyphenyl)acetamide, which advise against direct exposure and recommend medical consultation for adverse reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., IR peaks or NMR shifts) for this compound?
- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. For example, conflicting IR peaks (e.g., 1664 cm⁻¹ vs. 1655 cm⁻¹ in vs. 15) may arise from polymorphic forms or solvent effects. Use deuterated solvents consistently and report experimental conditions (e.g., DMSO-d₆ vs. CD₃OD) .
Q. What strategies are employed to evaluate the biological activity of this compound against protozoal infections?
- Methodological Answer : Use in vitro antiprotozoal assays (e.g., Plasmodium falciparum IC₅₀ determination) and β-hematin inhibition studies to assess antimalarial potential. Cytotoxicity is evaluated via mammalian cell lines (e.g., HEK293), with methemoglobin formation monitored spectrophotometrically. Reference protocols from , which detail IC₅₀ calculations and dose-response curves .
Q. How can computational methods (e.g., machine learning) prioritize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer : Train ML models on datasets of quinoline-acetamide derivatives, incorporating descriptors like LogP, H-bond donors, and topological polar surface area. highlights ML-driven prioritization of reaction pathways, focusing on yield prediction and steric effects. Validate predictions with in silico docking (e.g., binding to Plasmodium β-hematin) .
Q. What are the common synthetic pitfalls in preparing quinoline-based acetamide derivatives, and how can they be mitigated?
- Methodological Answer : Side reactions (e.g., over-alkylation) during coupling steps can be minimized by controlling stoichiometry (e.g., 1:1.1 molar ratio of amine to acyl chloride). Impurities from incomplete deprotection (e.g., t-Boc groups) require optimized acidic conditions (6N methanolic HCl, 45 min). Monitor reactions via TLC and use scavengers (e.g., triethylamine) to neutralize excess HCl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
